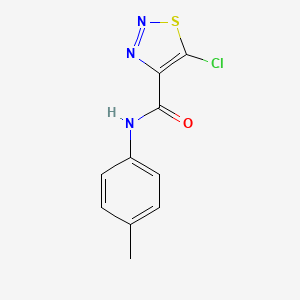![molecular formula C21H18N4O2 B14963127 N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide](/img/structure/B14963127.png)
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide is a complex organic compound with a unique structure that combines elements of acetamide, imidazopyridine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylphenylamine with a suitable acylating agent to form the acetamide intermediate. This intermediate is then reacted with a phenyl-substituted imidazopyridine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Solvents: Dichloromethane, ethanol, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
科学研究应用
N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of N-(2-Methylphenyl)-2-{2-oxo-3-phenyl-1H,2H,3H-imidazo[4,5-B]pyridin-1-YL}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, in anti-tubercular applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
N-(2-Biphenylyl)acetamide: This compound has a similar acetamide structure but with a biphenyl group instead of the imidazopyridine ring.
N,N-Dimethyl-2-{7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl}acetamide: This compound shares the imidazopyridine core but has different substituents on the nitrogen and phenyl groups.
Uniqueness
The presence of the imidazopyridine ring and the phenyl groups provides a distinct set of chemical properties that differentiate it from other similar compounds .
属性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-2-(2-oxo-3-phenylimidazo[4,5-b]pyridin-1-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2/c1-15-8-5-6-11-17(15)23-19(26)14-24-18-12-7-13-22-20(18)25(21(24)27)16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,23,26) |
InChI 键 |
NILZXFXRAFKATG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963050.png)

![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B14963070.png)
![2-(2-morpholinoethyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14963077.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate](/img/structure/B14963085.png)
![1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-chlorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B14963093.png)
![6-(3,4-dimethoxyphenethyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14963096.png)
![11-(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14963101.png)
![(1E)-1-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-chlorobenzoate](/img/structure/B14963112.png)
![3-methyl-6-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14963116.png)
![2-[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-YL]-N-cyclopropyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B14963142.png)
![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-9-(4-methoxyphenyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14963149.png)

![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide](/img/structure/B14963156.png)
